molecular formula C10H19NO2 B1358012 Methyl 2-[1-(aminomethyl)cyclohexyl]acetate CAS No. 138799-98-1

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Cat. No. B1358012
Key on ui cas rn: 138799-98-1
M. Wt: 185.26 g/mol
InChI Key: SYKKFHNKTXXXCK-UHFFFAOYSA-N
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Patent
US04087544

Procedure details

In an analogous manner as described in Example 2, 1-aminomethyl-1-cyclohexane-acetic acid hydrochloride is reacted with methanol in the presence of hydrogen chloride. After evaporation in a vacuum the residue is recrystallised from methanol/ether to give pure methyl 1-aminomethyl-1-cyclohexane-acetate; m.p. 150° - 152° C. (hydrochloride)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.Cl.[CH3:15]O>>[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([O:13][CH3:15])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1(CCCCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation in a vacuum the residue
CUSTOM
Type
CUSTOM
Details
is recrystallised from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCCCC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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